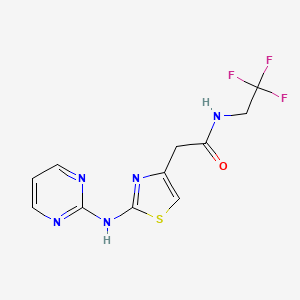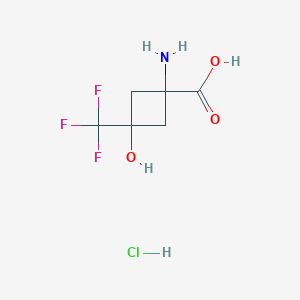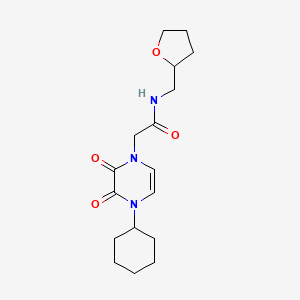
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide, commonly known as CDPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDPPA is a small molecule that can modulate the activity of a specific protein, which makes it a promising candidate for the development of new drugs.
作用機序
CDPPA binds to the extracellular domain of PTPσ and induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation promotes axonal growth and regeneration in injured neurons. CDPPA has also been shown to enhance the activity of other proteins, such as TrkB and LAR, which are involved in the development and function of the nervous system.
Biochemical and Physiological Effects:
CDPPA has been shown to promote axonal regeneration in injured neurons in vitro and in vivo. It has also been shown to enhance synaptic plasticity and improve cognitive function in animal models. CDPPA has a good safety profile and does not exhibit any significant toxicity in animal studies.
実験室実験の利点と制限
CDPPA is a small molecule that can be easily synthesized and purified. It has a good safety profile and can be used in a wide range of in vitro and in vivo experiments. However, CDPPA is a relatively new compound, and its long-term effects are not yet fully understood. Further studies are needed to determine its potential side effects and toxicity.
将来の方向性
CDPPA has great potential for the development of new drugs for the treatment of neurodegenerative diseases and nerve injuries. Further studies are needed to determine its efficacy in animal models of these diseases. CDPPA can also be used as a tool for studying the role of PTPσ and other proteins in the development and function of the nervous system. Future research should focus on identifying other proteins that can be targeted by CDPPA and developing more potent and selective compounds based on its structure.
Conclusion:
CDPPA is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to promote axonal regeneration in injured neurons and improve cognitive function in animal models. CDPPA has a good safety profile and can be easily synthesized and purified. Further studies are needed to determine its potential side effects and toxicity, as well as its efficacy in animal models of neurodegenerative diseases and nerve injuries. CDPPA has great potential for the development of new drugs and as a tool for studying the role of specific proteins in the development and function of the nervous system.
合成法
The synthesis of CDPPA involves the reaction of 4-cyclohexyl-2,3-dioxo-1-pyrazinyl chloride with N-(oxolan-2-ylmethyl)acetamide in the presence of a base. The resulting product is purified by column chromatography to obtain pure CDPPA. The synthesis of CDPPA is a straightforward process and can be performed on a large scale.
科学的研究の応用
CDPPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of a specific protein, called PTPσ, which is involved in the development and function of the nervous system. CDPPA has been shown to promote axonal regeneration in injured neurons, which makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases and nerve injuries.
特性
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-15(18-11-14-7-4-10-24-14)12-19-8-9-20(17(23)16(19)22)13-5-2-1-3-6-13/h8-9,13-14H,1-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAXRMIRJUNLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

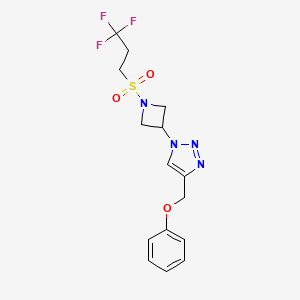
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2430975.png)
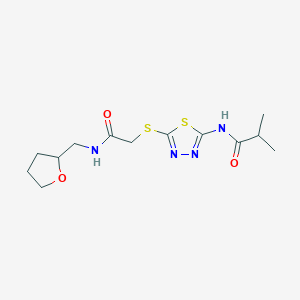

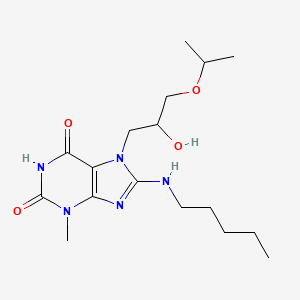
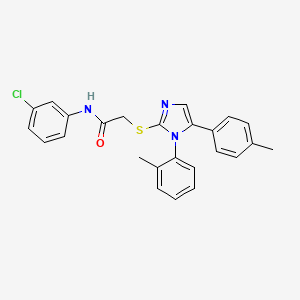
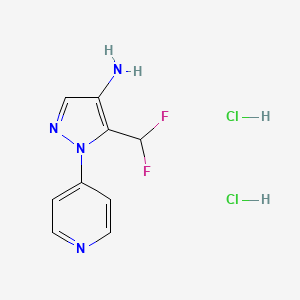

![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2430986.png)

![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)

